Rimonabant-d10hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

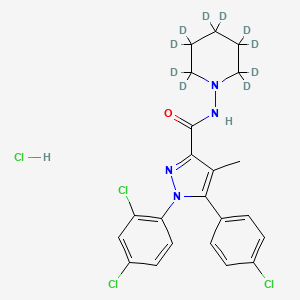

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl3N4O.ClH/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15;/h5-10,13H,2-4,11-12H2,1H3,(H,27,30);1H/i2D2,3D2,4D2,11D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOYOKXLUFHOBV-WSHLDYEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)([2H])[2H])([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Rimonabant-d10 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Rimonabant-d10 Hydrochloride, a deuterated analog of the cannabinoid CB1 receptor antagonist, Rimonabant. Due to the limited availability of specific synthetic protocols and characterization data in publicly accessible literature, this document outlines a plausible synthetic pathway based on established methods for the non-deuterated compound and general principles of deuteration. It also details the expected analytical characterization of the target compound. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug metabolism studies who are interested in utilizing isotopically labeled compounds like Rimonabant-d10 Hydrochloride.

Introduction

Rimonabant is a selective antagonist of the cannabinoid type 1 (CB1) receptor that was initially developed as an anti-obesity drug.[1][2] It acts as an inverse agonist at the CB1 receptor, which is predominantly expressed in the central nervous system and peripheral tissues, playing a crucial role in appetite regulation and energy balance.[2][3] While Rimonabant demonstrated efficacy in weight reduction and improvement of metabolic parameters, it was withdrawn from the market due to an increased risk of psychiatric side effects, including depression and anxiety.[2]

Rimonabant-d10 is a deuterated version of Rimonabant, where ten hydrogen atoms on the piperidinyl moiety are replaced with deuterium atoms. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard for the quantification of Rimonabant in biological matrices using mass spectrometry-based assays.[4] The incorporation of deuterium can also subtly alter the pharmacokinetic profile of a drug, a concept known as the "deuterium effect," which can be explored in drug metabolism and pharmacokinetic (DMPK) studies.[5]

This guide details a proposed synthetic route and the expected analytical characterization of Rimonabant-d10 Hydrochloride.

Proposed Synthesis of Rimonabant-d10 Hydrochloride

The synthesis of Rimonabant-d10 Hydrochloride can be conceptually divided into two main parts: the synthesis of the deuterated intermediate, 1-aminopiperidine-d10, and its subsequent coupling with the pyrazole carboxylic acid core, followed by salt formation.

Synthesis of 1-Aminopiperidine-d10

A plausible route to 1-aminopiperidine-d10 starts from commercially available piperidine-d11. The synthesis involves the nitrosation of piperidine-d11 followed by reduction to the corresponding hydrazine.

Experimental Protocol:

-

Step 1: Synthesis of 1-Nitrosopiperidine-d10.

-

To a solution of piperidine-d11 (1.0 eq) in water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise.

-

The mixture is then acidified with hydrochloric acid (2 M) while maintaining the temperature below 10 °C.

-

The reaction is stirred for 1-2 hours at room temperature.

-

The resulting oil is extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layer is washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 1-nitrosopiperidine-d10.

-

-

Step 2: Reduction to 1-Aminopiperidine-d10.

-

The crude 1-nitrosopiperidine-d10 (1.0 eq) is dissolved in a suitable solvent such as diethyl ether or tetrahydrofuran.

-

This solution is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in the same solvent at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting solid is filtered off, and the filtrate is dried over anhydrous potassium carbonate.

-

The solvent is removed under reduced pressure, and the crude 1-aminopiperidine-d10 can be purified by distillation.

-

Synthesis of Rimonabant-d10 Hydrochloride

The final steps involve the coupling of 1-aminopiperidine-d10 with the pre-synthesized 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride, followed by conversion to the hydrochloride salt. The synthesis of the pyrazole core can be achieved through several reported methods.[6][7]

Experimental Protocol:

-

Step 1: Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid.

-

This intermediate can be synthesized according to literature procedures, for example, by the condensation of 4-chloropropiophenone with diethyl oxalate, followed by reaction with 2,4-dichlorophenylhydrazine to form the pyrazole ring, and subsequent hydrolysis of the resulting ester.[7]

-

-

Step 2: Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride.

-

To a solution of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene), thionyl chloride (SOCl2) (1.5 eq) is added.

-

A catalytic amount of dimethylformamide (DMF) is added, and the mixture is heated to reflux for 2-3 hours.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.

-

-

Step 3: Amide Coupling to form Rimonabant-d10.

-

The crude 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride is dissolved in a dry, aprotic solvent like dichloromethane.

-

The solution is cooled to 0 °C, and a solution of 1-aminopiperidine-d10 (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in dichloromethane is added dropwise.

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude Rimonabant-d10 can be purified by column chromatography on silica gel.

-

-

Step 4: Formation of Rimonabant-d10 Hydrochloride.

-

The purified Rimonabant-d10 is dissolved in a suitable solvent like diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring.

-

The precipitated solid is collected by filtration, washed with the solvent, and dried under vacuum to afford Rimonabant-d10 Hydrochloride.

-

Synthesis Workflow Diagram:

Caption: Proposed synthetic workflow for Rimonabant-d10 Hydrochloride.

Characterization of Rimonabant-d10 Hydrochloride

The successful synthesis of Rimonabant-d10 Hydrochloride would be confirmed through various analytical techniques.

Physical Properties

| Property | Expected Value |

| Chemical Formula | C₂₂H₁₂D₁₀Cl₄N₄O |

| Molecular Weight | 510.31 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in chloroform and other organic solvents.[3] |

Spectroscopic Data

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the identity and isotopic purity of Rimonabant-d10 Hydrochloride.

-

Expected Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to the exact mass of C₂₂H₁₂D₁₀Cl₄N₄O + H⁺. The calculated m/z for the most abundant isotopologue would be approximately 511.1. The isotopic pattern will be characteristic of a molecule containing three chlorine atoms.

-

Fragmentation Pattern: The fragmentation pattern in MS/MS would be similar to that of non-deuterated Rimonabant, with key fragments showing a mass shift of +10 Da if they retain the piperidinyl-d10 moiety. For example, a common fragment of Rimonabant is the pyrazole core after cleavage of the amide bond. In Rimonabant-d10, the fragment corresponding to the piperidinyl-d10 amine would be observed at a higher m/z compared to the non-deuterated analog.

Experimental Protocol for LC-MS/MS Analysis:

-

Chromatography: Reverse-phase HPLC using a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for quantification, or full scan mode for identification.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

-

¹H NMR: The ¹H NMR spectrum of Rimonabant-d10 Hydrochloride will be significantly different from that of Rimonabant. The signals corresponding to the ten protons on the piperidine ring will be absent. The remaining signals for the aromatic protons and the methyl group on the pyrazole ring will be present at their characteristic chemical shifts.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all 22 carbon atoms. The signals for the carbon atoms of the piperidinyl-d10 ring will be observed, but they will appear as multiplets due to coupling with deuterium (a spin-1 nucleus), and their signal intensity will be lower.

-

²H NMR (Deuterium NMR): A ²H NMR spectrum would show a broad signal in the aliphatic region, confirming the presence of deuterium on the piperidine ring.

Experimental Protocol for NMR Analysis:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Standard ¹H, ¹³C, and optionally ²H NMR spectra. 2D NMR techniques like COSY and HSQC could be used to aid in the assignment of the non-deuterated protons.

Purity Analysis

The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC).

Experimental Protocol for HPLC Analysis:

-

Column: A C18 reverse-phase column.[8]

-

Mobile Phase: A mixture of acetonitrile and water, typically in a ratio of 75:25 (v/v).[8]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 215 nm).[8]

-

Purity Assessment: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

| Analytical Technique | Expected Results for Rimonabant-d10 Hydrochloride |

| Mass Spectrometry (MS) | [M+H]⁺: ~511.1 m/z. Isotopic pattern characteristic of 3 chlorine atoms. Fragmentation shows a +10 Da shift for fragments containing the piperidinyl-d10 group. |

| ¹H NMR | Absence of signals for the 10 protons on the piperidine ring. Presence of signals for aromatic protons and the methyl group. |

| ¹³C NMR | Signals for all 22 carbons. Carbons of the piperidinyl-d10 ring will show coupling to deuterium. |

| HPLC | A single major peak indicating high purity (>98%). |

Mechanism of Action and Signaling Pathway

Rimonabant, and by extension its deuterated analog, exerts its effects primarily through the blockade of the CB1 receptor.[2][9] The endocannabinoid system, which includes the CB1 receptor and its endogenous ligands (e.g., anandamide and 2-arachidonoylglycerol), is a key regulator of appetite, energy homeostasis, and reward pathways.[3]

Signaling Pathway Diagram:

Caption: Mechanism of action of Rimonabant at the CB1 receptor.

By acting as an inverse agonist, Rimonabant not only blocks the receptor but also reduces its basal level of activity.[10] This leads to a decrease in appetite and an increase in energy expenditure, contributing to weight loss.[9] Furthermore, Rimonabant has been shown to have direct effects on peripheral tissues like adipose tissue and the liver, improving glucose and lipid metabolism.[9]

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of Rimonabant-d10 Hydrochloride. While the lack of publicly available, specific protocols necessitates a reliance on established chemical principles and analogous reactions, the outlined methodologies offer a robust starting point for researchers. The characterization data provided, including expected spectroscopic and chromatographic profiles, will aid in the verification of the synthesized compound. Rimonabant-d10 Hydrochloride remains a crucial tool for quantitative bioanalysis and for studies aimed at understanding the metabolism and pharmacokinetics of Rimonabant.

Disclaimer: The synthetic protocols described in this document are proposed based on existing literature for the non-deuterated compound and general chemical knowledge. These procedures have not been independently validated and should be performed by qualified personnel in a properly equipped laboratory with all necessary safety precautions.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Rimonabant-d10 - Applications - CAT N°: 9001821 [bertin-bioreagent.com]

- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. asianpubs.org [asianpubs.org]

- 10. Piperidine (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-1058-1 [isotope.com]

A Comprehensive Technical Guide to Rimonabant-d10 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of Rimonabant-d10 Hydrochloride, a deuterated analog of the selective cannabinoid-1 (CB1) receptor antagonist/inverse agonist, Rimonabant. It is primarily utilized as an internal standard for the precise quantification of Rimonabant in various biological matrices using mass spectrometry. This guide covers its core physicochemical properties, key quantitative data including receptor binding affinities and pharmacokinetic parameters, its mechanism of action through the CB1 receptor signaling pathway, and detailed experimental protocols for its scientific application.

Core Physicochemical Properties

Rimonabant-d10 Hydrochloride is a stable, isotopically labeled form of Rimonabant Hydrochloride. The strategic replacement of ten hydrogen atoms with deuterium provides a distinct mass signature, making it an ideal internal standard for analytical studies.

| Property | Value | Citation |

| Chemical Name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-1-(piperidinyl-d10)-1H-pyrazole-3-carboxamide Hydrochloride | [1] |

| CAS Number | 1044909-61-6 | [2][3] |

| Molecular Formula | C₂₂H₁₁D₁₀Cl₃N₄O·HCl | [1][4] |

| Molecular Weight | 510.31 g/mol | [1][2][4] |

Note on CAS Number: While 1044909-61-6 is the most frequently cited CAS number for the hydrochloride salt, the unlabeled hydrochloride form is registered under 158681-13-1[1][5][6]. The free base deuterated form, Rimonabant-d10, is listed under CAS 929221-88-5.

Quantitative Data Summary

The following tables summarize key quantitative data for the non-deuterated form, Rimonabant, which is essential for understanding the biological context in which the deuterated standard is used.

Table 2.1: Receptor Binding Affinity and Selectivity

Rimonabant is a highly potent and selective antagonist for the CB1 receptor.

| Parameter | Receptor | Value (nM) | Citation |

| Binding Affinity (Kᵢ) | Cannabinoid CB1 | 1.8 - 5.6 | [7][8] |

| Binding Affinity (Kᵢ) | Cannabinoid CB2 | >1,000 | [8] |

Table 2.2: In Vivo Efficacy in Murine Models

| Assay | Agonist Challenged | Endpoint | ED₅₀ (mg/kg, i.p.) | Citation |

| Hypothermia | (+)-WIN 55,212-2 | Prevention of body temperature decrease | 0.28 | [8] |

| Antinociception | (+)-WIN 55,212-2 | Prevention of increased tail-flick latency | 1.62 | [8] |

Table 2.3: Pharmacokinetic Profile of Rimonabant (Oral Administration)

| Parameter | Subject | Value | Citation |

| Time to Max Plasma Conc. (Tₘₐₓ) | Healthy Subjects | ~2 hours | [9] |

| Terminal Half-Life (t₁/₂) | Healthy, Non-obese | 6 - 9 days | [9] |

| Terminal Half-Life (t₁/₂) | Obese Subjects | 16 days | [9] |

| Time to Steady State | Non-obese Subjects | 13 days | [9] |

| Time to Steady State | Obese Subjects | 25 days | [9] |

Mechanism of Action and Signaling Pathway

Rimonabant functions as an antagonist and inverse agonist at the CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and various peripheral tissues. As a member of the Gᵢ/Gₒ family of GPCRs, CB1 receptor activation by an agonist (like an endocannabinoid) initiates several downstream signaling cascades. Rimonabant blocks these actions and can independently suppress the receptor's basal activity.

The primary signaling pathway involves:

-

G-Protein Modulation : Agonist binding to the CB1 receptor activates the associated Gᵢ/Gₒ protein. Rimonabant prevents this activation.

-

Adenylyl Cyclase Inhibition : The activated Gαᵢ subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Rimonabant blocks this inhibition.[2][3]

-

Ion Channel Regulation : The Gβγ subunit directly modulates ion channels, leading to the inhibition of voltage-gated N- and P/Q-type calcium (Ca²⁺) channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in reduced neurotransmitter release. Rimonabant prevents these effects.[3][10]

-

MAPK Pathway : The CB1 receptor can also signal through the mitogen-activated protein kinase (MAPK) cascade, influencing cell growth and survival.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate application and interpretation of results using Rimonabant-d10 Hydrochloride. The following protocols are based on established assays for CB1 receptor antagonists.

Protocol 4.1: In Vitro Endothelial Tube Formation Assay

This assay assesses the effect of CB1 receptor blockade on angiogenesis.

-

Objective: To determine if CB1 antagonism inhibits the formation of capillary-like structures by endothelial cells in vitro.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Matrigel Basement Membrane Matrix

-

48-well cell culture plates

-

M199 medium (or other suitable endothelial cell medium)

-

Basic Fibroblast Growth Factor (bFGF)

-

Rimonabant

-

Vehicle control (e.g., DMSO)

-

Inverted phase-contrast microscope with camera

-

-

Methodology:

-

Thaw Matrigel on ice overnight. Pipette 230 µL of cold Matrigel into each well of a pre-chilled 48-well plate.

-

Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend in M199 medium. Pre-incubate the cells with the desired concentration of Rimonabant (e.g., 0.3 µM) or vehicle for 30 minutes at 37°C.[6]

-

Seed 1 x 10⁴ cells in 250 µL of medium onto the surface of the solidified Matrigel.[6]

-

Stimulate the cells with a pro-angiogenic factor, such as bFGF (10 ng/mL), to induce tube formation.[6]

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 6 hours.[6]

-

Examine and photograph the formation of capillary-like tube networks using an inverted microscope.

-

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or total network area using imaging software (e.g., ImageJ). Compare the results from Rimonabant-treated wells to vehicle-treated controls.

Protocol 4.2: CB1 Receptor Functional Assay (Membrane Potential)

This assay measures the functional consequence of CB1 receptor activation and blockade by monitoring changes in cell membrane potential.

-

Objective: To quantify the efficacy of CB1 receptor ligands by measuring agonist-induced hyperpolarization and its blockade by an antagonist.

-

Materials:

-

AtT-20 cells stably expressing human CB1 receptors.

-

Fluorescence-based membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

-

CB1 receptor agonist (e.g., CP55940).

-

Rimonabant.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence plate reader (e.g., FLIPR, FlexStation).

-

-

Methodology:

-

Plate the AtT-20-hCB1 cells in black-walled, clear-bottom 96- or 384-well plates and culture overnight.

-

Prepare the membrane potential dye according to the manufacturer's instructions and add it to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye loading.

-

To determine antagonist activity, pre-incubate the cells with various concentrations of Rimonabant for a defined period before adding the agonist.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Add the CB1 agonist (e.g., CP55940) to the wells and immediately begin recording the fluorescence change over time. The agonist will cause hyperpolarization, resulting in a change in fluorescence.[11]

-

-

Data Analysis: The change in fluorescence is proportional to the change in membrane potential. Plot the agonist dose-response curve in the absence and presence of the antagonist (Rimonabant). The rightward shift of the agonist curve caused by Rimonabant can be used to calculate its antagonist affinity (pA₂ or Kₑ).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Rimonabant-d10 hydrochloride | CAS#:1044909-61-6 | Chemsrc [chemsrc.com]

- 8. caymanchem.com [caymanchem.com]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium Labeling Stability of Rimonabant-d10 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Rimonabant-d10 Hydrochloride, a deuterated analog of the cannabinoid receptor 1 (CB1) antagonist, Rimonabant. The strategic placement of ten deuterium atoms on the piperidine ring enhances its utility as an internal standard in quantitative bioanalysis by mass spectrometry. Understanding the stability of this isotopic label is critical for ensuring data accuracy and integrity in preclinical and clinical research.

This document outlines the core principles of deuterated compound stability, presents available quantitative data, and provides detailed, best-practice experimental protocols for assessing the stability of Rimonabant-d10 Hydrochloride under various stress conditions.

Core Principles of Deuterium Labeling Stability

The stability of a deuterated compound is influenced by both the intrinsic properties of the molecule and external environmental factors. The primary principle underpinning the enhanced stability of many deuterated compounds is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and possesses a lower ground-state energy than a carbon-hydrogen (C-H) bond.[1] This increased bond strength means more energy is required to break a C-D bond, which can significantly slow down chemical reactions, including metabolic degradation and certain chemical degradation pathways.[1]

For Rimonabant-d10, the deuterium atoms are located on the piperidine ring, a region that could be susceptible to enzymatic oxidation in vivo. The KIE is expected to slow down the metabolism at this site, making Rimonabant-d10 a stable internal standard when used in pharmacokinetic studies.

However, like its non-deuterated counterpart, Rimonabant-d10 Hydrochloride is susceptible to degradation under various environmental conditions such as temperature, light, and humidity.[1] The piperidine ring itself, while generally stable, can be susceptible to oxidation, especially in the presence of catalysts like metal ions.[2] Therefore, proper storage and handling are crucial.

Quantitative Stability Data

Specific, publicly available quantitative stability data for Rimonabant-d10 Hydrochloride under forced degradation conditions is limited. However, long-term storage stability has been established by commercial suppliers.

| Parameter | Storage Condition | Stability | Data Source |

| Long-Term Stability | -20°C | ≥ 4 years | --INVALID-LINK-- |

This data indicates that when stored under protected, frozen conditions, the compound is chemically stable for an extended period. Stability in solution or under stress conditions must be experimentally determined.

Experimental Protocols for Stability Assessment

To ensure the integrity of Rimonabant-d10 Hydrochloride in various experimental settings, a comprehensive stability assessment is recommended. This involves subjecting the compound to forced degradation conditions as outlined by the International Council for Harmonisation (ICH) guidelines (Q1A, Q1B).[3][4]

A robust, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), is essential for these studies. This method must be able to separate the intact Rimonabant-d10 from any potential degradation products and monitor for any loss of the deuterium label (H/D exchange).

Stability-Indicating LC-MS/MS Method Development

Objective: To develop a quantitative method to separate and quantify Rimonabant-d10 and its potential degradation products, and to monitor the integrity of the deuterium label.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution should be developed to ensure separation of the parent compound from more polar or less polar degradants.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 215 nm) and mass spectrometry.

-

-

Mass Spectrometry:

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Monitoring: Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition for Rimonabant-d10: Monitor the transition from the parent ion to a specific product ion.

-

MRM Transition for Rimonabant (non-deuterated): Monitor the corresponding transition for the non-deuterated analog to detect any complete loss of deuterium.

-

Additional MRM Transitions: Monitor for potential degradation products and for partially deuterated species (e.g., d9, d8, etc.) to assess H/D back-exchange.[5]

-

-

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[3][6]

-

Sample Preparation: Prepare solutions of Rimonabant-d10 Hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). A control sample should be stored under normal conditions (-20°C, protected from light).

-

Hydrolytic Degradation:

-

Acidic Conditions: Add 0.1 M HCl to the sample solution.

-

Basic Conditions: Add 0.1 M NaOH to the sample solution.

-

Neutral Conditions: Add water to the sample solution.

-

Procedure: Incubate samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours). Analyze at appropriate time points.

-

-

Oxidative Degradation:

-

Reagent: 3% hydrogen peroxide (H₂O₂).

-

Procedure: Add H₂O₂ to the sample solution and incubate at room temperature for a defined period. Analyze at appropriate time points.

-

-

Photolytic Degradation:

-

Procedure: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Thermal Degradation:

-

Procedure: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Analyze at appropriate time points.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Potential Stability Concerns

This diagram illustrates the logical relationship between environmental factors and potential degradation pathways for Rimonabant-d10, focusing on the integrity of the deuterated piperidine ring.

Conclusion

Rimonabant-d10 Hydrochloride is a stable molecule when stored under appropriate long-term conditions (-20°C). The deuterium labels on the piperidine ring are not expected to be labile under normal analytical conditions due to the strength of the C-D bond. However, to ensure the highest data quality, researchers should be aware of potential degradation under harsh environmental or experimental conditions. It is recommended to perform stability checks, particularly when the compound is stored in solution for extended periods or exposed to elevated temperatures or pH extremes. The experimental protocols outlined in this guide provide a framework for a thorough stability assessment of Rimonabant-d10 Hydrochloride, ensuring its reliable use as an internal standard in demanding bioanalytical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. biosynce.com [biosynce.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. Simple and Fast Maximally Deuterated Control (maxD) Preparation for Hydrogen-Deuterium Exchange Mass Spectrometry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

Unraveling the Structural Nuances: A Technical Guide to Rimonabant and Rimonabant-d10 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed comparative analysis of the structural and physicochemical properties of Rimonabant and its deuterated analog, Rimonabant-d10 Hydrochloride. This document is intended to serve as a comprehensive resource, offering precise data, diagrammatic representations of structural differences and biological pathways, and relevant experimental context.

Core Structural Comparison

Rimonabant is a selective cannabinoid receptor type 1 (CB1) antagonist.[1] Its deuterated counterpart, Rimonabant-d10 Hydrochloride, is a labeled internal standard frequently employed in pharmacokinetic and metabolic studies to ensure accurate quantification of Rimonabant in biological matrices. The fundamental structural difference lies in the isotopic substitution of hydrogen with deuterium.

In Rimonabant-d10 Hydrochloride, ten hydrogen atoms on the piperidinyl group are replaced by deuterium atoms.[2] This isotopic labeling minimally alters the chemical properties of the molecule but significantly increases its mass, allowing for its differentiation from the non-labeled Rimonabant in mass spectrometry-based analyses.

The following diagram illustrates the precise locations of the deuterium substitution.

Physicochemical Data Comparison

The isotopic labeling of Rimonabant-d10 Hydrochloride results in a predictable increase in its molecular weight. The table below summarizes the key quantitative differences between Rimonabant, its hydrochloride salt, and its deuterated hydrochloride salt form.

| Property | Rimonabant | Rimonabant Hydrochloride | Rimonabant-d10 Hydrochloride |

| Chemical Formula | C₂₂H₂₁Cl₃N₄O[3][4] | C₂₂H₂₂Cl₄N₄O[5] | C₂₂H₁₁D₁₀Cl₃N₄O·HCl[2] |

| Average Molecular Weight | 463.787 g/mol [3] | 500.25 g/mol [5] | 510.31 g/mol [2] |

| Monoisotopic Molecular Weight | 462.078094435 g/mol [3] | 498.0547721 g/mol [5] | Not available |

| Key Structural Feature | Unlabeled piperidinyl group | Hydrochloride salt of Rimonabant | Piperidinyl group labeled with 10 deuterium atoms[2] |

Mechanism of Action and Signaling Pathway

Rimonabant functions as an inverse agonist and antagonist at the cannabinoid receptor type 1 (CB1). These receptors are predominantly expressed in the central nervous system and peripheral tissues, including adipose tissue, liver, and muscle.[1] By blocking the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG), Rimonabant modulates signaling pathways involved in appetite regulation, energy balance, and metabolism.[1][6] The blockade of CB1 receptors leads to a decrease in appetite and can influence lipid and glucose metabolism.[6]

The simplified signaling pathway below illustrates the mechanism of action of Rimonabant.

Experimental Protocols

General Synthesis of Rimonabant Hydrochloride

A common synthetic route for Rimonabant hydrochloride starts with 4-chloropropiophenone.[7][8][9] The process generally follows these key transformations:

-

Acylation: 4-chloropropiophenone is reacted with an acylating agent like ethyl oxalyl chloride to form a β-diketo ester intermediate.

-

Hydrazone Formation and Cyclization: The intermediate is then reacted with 2,4-dichlorophenylhydrazine, leading to the formation of a hydrazone which subsequently undergoes cyclization to form the pyrazole core of the molecule.

-

Hydrolysis: The ester group on the pyrazole ring is hydrolyzed to a carboxylic acid.

-

Amidation: The carboxylic acid is activated and then reacted with N-aminopiperidine to form the amide bond.

-

Salt Formation: The final compound is treated with hydrochloric acid to yield Rimonabant hydrochloride.

The synthesis of Rimonabant-d10 Hydrochloride would follow a similar pathway, with the key difference being the use of a deuterated N-aminopiperidine (N-aminopiperidine-d10) in the amidation step.

Experimental Workflow for Bioanalytical Quantification

The primary application of Rimonabant-d10 Hydrochloride is as an internal standard in quantitative bioanalysis. The following workflow outlines its use in a typical liquid chromatography-mass spectrometry (LC-MS) experiment.

Conclusion

The structural distinction between Rimonabant and Rimonabant-d10 Hydrochloride is the specific isotopic labeling of the piperidinyl moiety with ten deuterium atoms. This modification, while having a negligible impact on the compound's chemical reactivity and biological activity, is critical for its role as an internal standard in bioanalytical assays. The increased mass of the deuterated form allows for clear differentiation from the unlabeled analyte via mass spectrometry, ensuring high accuracy and precision in pharmacokinetic and metabolic studies. Understanding these structural and functional differences is paramount for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

References

- 1. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 2. scbt.com [scbt.com]

- 3. Human Metabolome Database: Showing metabocard for Rimonabant (HMDB0015623) [hmdb.ca]

- 4. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthesis of rimonabant - Nanjing Tech University [pure.njtech.edu.cn:443]

Commercial Suppliers and Technical Guide for Rimonabant-d10 Hydrochloride in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rimonabant-d10 Hydrochloride, a deuterated analog of the selective cannabinoid CB1 receptor antagonist, Rimonabant. This document is intended for research purposes and outlines commercial sources, technical specifications, mechanism of action, and relevant experimental protocols.

Commercial Suppliers of Rimonabant-d10 Hydrochloride

Rimonabant-d10 Hydrochloride is available from several commercial suppliers for research applications. The deuterated form is often utilized as an internal standard in quantitative analyses, such as mass spectrometry, for the accurate measurement of Rimonabant.[1][2] Below is a summary of offerings from prominent suppliers.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| MedChemExpress | HY-14137S | 1044909-61-6 | C₂₂H₁₂D₁₀Cl₄N₄O | 510.31 | Not specified | Deuterium labeled Rimonabant hydrochloride.[3] |

| Santa Cruz Biotechnology | sc-217849 | 158681-13-1 (unlabeled) | C₂₂H₁₁D₁₀Cl₃N₄O·HCl | 510.31 | Not specified | Deuterium labeled salt form of the selective CB1 receptor inverse agonist.[4] |

| Coompo Research Chemicals | C255707 | 1044909-61-6 | C₂₂H₁₂D₁₀Cl₄N₄O | 510.31 | 98% | Labeled Rimonabant.[5] |

| Cayman Chemical | 9001821 | 929221-88-5 | C₂₂H₁₁Cl₃D₁₀N₄O | 473.8 | ≥99% deuterated forms (d₁-d₁₀); ≤1% d₀ | Intended for use as an internal standard for the quantification of rimonabant by GC- or LC-MS.[6] |

| Veeprho | DVE001860 | 1044909-61-6 | Not specified | Not specified | Not specified | Rimonabant-D10 (HCl Salt).[7] |

Mechanism of Action: A Selective CB1 Receptor Antagonist

Rimonabant is a well-characterized selective antagonist and inverse agonist of the central cannabinoid receptor 1 (CB1).[8] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the brain and peripheral tissues, playing a crucial role in the regulation of appetite, energy metabolism, and mood.

The endocannabinoid system, which includes endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG), and the CB1 receptor, is known to stimulate appetite.[4] Rimonabant exerts its effects by blocking the activation of the CB1 receptor by these endogenous ligands.[4] This blockade leads to a reduction in appetite and has been shown to influence lipid and glucose metabolism.[4]

As an inverse agonist, Rimonabant can also reduce the basal activity of the CB1 receptor in the absence of an agonist.[8] This dual action makes it a potent tool for studying the physiological and pathological roles of the endocannabinoid system.

Signaling Pathway of Rimonabant Action

The following diagram illustrates the signaling pathway affected by Rimonabant.

Experimental Protocols

The following are examples of experimental protocols where Rimonabant has been utilized. These can be adapted for use with Rimonabant-d10 Hydrochloride, particularly for studies involving quantification.

In Vitro: Cell Viability Assay

This protocol is designed to assess the effect of Rimonabant on the viability of a cell line.

Methodology:

-

Cell Culture: Plate cells (e.g., a relevant cancer cell line or neuronal cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of Rimonabant in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Replace the existing medium with the Rimonabant-containing medium. Include a vehicle control (medium with the same concentration of DMSO without the drug).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Use a commercial cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®). Follow the manufacturer's instructions for adding the reagent and incubating.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of Rimonabant.

In Vivo: Murine Model of Diet-Induced Obesity

This protocol outlines a typical in vivo experiment to evaluate the effect of Rimonabant on body weight in a diet-induced obesity model.

Methodology:

-

Animal Model: Use male C57BL/6 mice, a common model for diet-induced obesity.

-

Diet: Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.

-

Treatment: Prepare Rimonabant for oral gavage or intraperitoneal injection. A common dose is 10 mg/kg body weight. The vehicle control would be the same solvent used to dissolve Rimonabant.

-

Administration: Administer Rimonabant or vehicle daily for a specified period (e.g., 4-8 weeks).

-

Monitoring: Monitor body weight and food intake daily or several times a week.

-

Endpoint Analysis: At the end of the study, collect blood for metabolic parameter analysis (e.g., glucose, insulin, lipids) and harvest tissues (e.g., adipose tissue, liver) for further analysis (e.g., histology, gene expression).

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the Rimonabant-treated group with the vehicle-treated group.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for in vitro and in vivo studies using Rimonabant.

References

- 1. Behavioral assessment of rimonabant under acute and chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall [mdpi.com]

- 4. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 5. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the cannabinoid CB1 receptor antagonist rimonabant in models of emotional reactivity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to Rimonabant-d10 Hydrochloride: Safety, Handling, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and key experimental methodologies related to Rimonabant-d10 Hydrochloride. Given that Rimonabant-d10 is a deuterated analog of Rimonabant Hydrochloride, primarily used as an internal standard in analytical testing, its safety profile is considered analogous to the parent compound. This guide will, therefore, leverage the extensive data available for Rimonabant Hydrochloride to inform on the safe handling and potential biological effects of its deuterated form.

Compound Identification and Properties

Rimonabant is a selective cannabinoid 1 (CB1) receptor antagonist.[1][2][3] The deuterated form, Rimonabant-d10 Hydrochloride, is utilized in research settings for quantification studies.[4][5]

| Property | Rimonabant Hydrochloride | Rimonabant-d10 Hydrochloride |

| Synonyms | SR141716A Hydrochloride | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-1-(piperidinyl-d10)-1H-pyrazole-3-carboxamide Hydrochloride |

| Molecular Formula | C22H22Cl4N4O | C22H11D10Cl3N4O・HCl |

| Molecular Weight | 500.25 g/mol | 510.31 g/mol |

| CAS Number | 158681-13-1 | 1044909-61-6 (unlabeled: 158681-13-1) |

Safety Data and Hazard Information

Based on the Safety Data Sheet (SDS) for Rimonabant Hydrochloride, the compound is classified with acute oral toxicity and as a serious eye irritant.[6]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Precautionary Statements:

| Type | Code | Statement |

| Prevention | P264 | Wash hands thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. | |

| Response | P330 | Rinse mouth. |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container in accordance with local regulations. |

Handling and Storage Precautions

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

Handling:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[6]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[6]

-

Dust Formation: Avoid the formation of dust and aerosols.[6]

Storage:

-

Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.[4]

-

Temperature: Recommended storage at -20°C for long-term stability.[4]

-

Incompatibilities: Keep away from strong oxidizing agents.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6] |

| Skin Contact | Wash off with soap and plenty of water. Get medical attention if irritation develops.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6] |

| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |

Mechanism of Action and Signaling Pathways

Rimonabant acts as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[1][7][8] These receptors are predominantly located in the central nervous system and peripheral tissues, playing a role in regulating appetite and energy balance.[7][9] By blocking the CB1 receptor, Rimonabant inhibits the signaling pathways that promote food intake and fat accumulation.[7]

Below is a diagram illustrating the canonical CB1 receptor signaling pathway and the inhibitory effect of Rimonabant.

Caption: Rimonabant blocks CB1 receptor activation by endocannabinoids.

This blockade leads to downstream effects, including the modulation of neurotransmitter release and cellular metabolism. The following diagram illustrates the workflow of how Rimonabant's action on the CB1 receptor translates to physiological effects.

Caption: Workflow of Rimonabant's physiological effects.

Key Experimental Protocols for Safety Assessment

The following sections detail representative experimental protocols for key safety and toxicology studies relevant to a compound like Rimonabant.

This assay evaluates the potential of a substance to induce gene mutations in bacteria.[10][11][12][13][14]

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).[10]

-

Methodology:

-

Preparation: Prepare serial dilutions of Rimonabant-d10 Hydrochloride in a suitable solvent (e.g., DMSO).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).[10]

-

Exposure:

-

Plate Incorporation Method: Combine the test compound, bacterial culture, and molten top agar (with or without S9 mix) and pour onto minimal glucose agar plates.[10]

-

Pre-incubation Method: Incubate the test compound with the bacterial culture (with or without S9 mix) for a defined period before adding top agar and plating.[10]

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[12]

-

Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[15][16][17][18][19]

-

Test System: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6).[15][16]

-

Methodology (Following OECD 487 Guideline): [16][17]

-

Cell Culture and Treatment: Culture the cells and expose them to various concentrations of Rimonabant-d10 Hydrochloride, with and without metabolic activation (S9 mix). Include positive and negative controls.

-

Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[16]

-

Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

-

This assay assesses the potential of a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.[20][21][22][23]

-

Test System: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[22][23]

-

Methodology:

-

Cell Preparation: Culture the hERG-expressing cells and prepare a single-cell suspension.

-

Patch-Clamp Recording:

-

Compound Application: Apply a vehicle control followed by increasing concentrations of Rimonabant-d10 Hydrochloride to the cell.

-

Data Acquisition: Record the hERG current at each concentration.

-

Data Analysis: Determine the percentage of hERG current inhibition at each concentration and calculate the IC50 value (the concentration at which 50% of the current is inhibited).

-

This assessment evaluates the potential effects of a compound on the nervous system by observing the behavior of treated animals.[25][26][27][28][29]

-

Test System: Rats or mice.

-

Methodology:

-

Dosing: Administer Rimonabant-d10 Hydrochloride to the animals at various dose levels, including a vehicle control.

-

Observations: At specified time points after dosing, conduct a series of systematic observations, including:

-

Home Cage Observations: Posture, activity level, and any abnormal behaviors.

-

Open Field Observations: Locomotor activity, rearing, grooming, and signs of anxiety (e.g., thigmotaxis).[27]

-

Neurological Examinations: Assess reflexes (e.g., pinna, corneal), muscle tone, and gait.

-

Autonomic Observations: Piloerection, salivation, and pupil size.

-

-

Functional Tests: Conduct specific tests for motor coordination (e.g., rotarod), sensory function, and emotional state (e.g., elevated plus-maze).

-

Data Analysis: Score the observed behaviors and compare the results between the treated and control groups to identify any dose-related neurobehavioral effects.

-

Summary of Toxicological Profile

Clinical and preclinical studies of Rimonabant have revealed a range of effects. While it demonstrated efficacy in weight reduction and improvement of metabolic parameters, significant psychiatric adverse effects, including depression and anxiety, were observed in some individuals, which ultimately led to its withdrawal from the market in several regions.[30][31][32][33] The non-deuterated form has been shown to be safe for up to two years of treatment, with common adverse reactions being nausea, dizziness, and diarrhea.[34]

This technical guide provides a foundational understanding of the safety, handling, and key experimental assessments for Rimonabant-d10 Hydrochloride. Researchers and drug development professionals should always consult the most up-to-date Safety Data Sheet and relevant regulatory guidelines when working with this and similar compounds.

References

- 1. Rimonabant - Wikipedia [en.wikipedia.org]

- 2. Rimonabant--a selective CB1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 8. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. inotiv.com [inotiv.com]

- 11. criver.com [criver.com]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. Ames test - Wikipedia [en.wikipedia.org]

- 14. Ames Test | International and Accredited Lab [nikoopharmed.com]

- 15. criver.com [criver.com]

- 16. nucro-technics.com [nucro-technics.com]

- 17. academic.oup.com [academic.oup.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. sophion.com [sophion.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 23. evotec.com [evotec.com]

- 24. fda.gov [fda.gov]

- 25. Behavioral Assessment in Rodents:Excellent protocols for neuroscientists with limited resources | PDF [slideshare.net]

- 26. m.youtube.com [m.youtube.com]

- 27. Rodent Behavior Analysis | Kavli Institute for Neuroscience [medicine.yale.edu]

- 28. Neurobehavioral Tests in Rat Models of Degenerative Brain Diseases | Springer Nature Experiments [experiments.springernature.com]

- 29. researchgate.net [researchgate.net]

- 30. go.drugbank.com [go.drugbank.com]

- 31. Rimonabant for overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ahajournals.org [ahajournals.org]

- 33. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro and In Vivo Stability of Rimonabant-d10 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rimonabant-d10 Hydrochloride is the deuterated analog of Rimonabant, a selective cannabinoid receptor type 1 (CB1) antagonist previously explored for treating obesity.[1][2][3] Stable isotope-labeled (SIL) compounds like Rimonabant-d10 are critical tools in bioanalytical studies, serving as ideal internal standards (IS) for liquid chromatography-mass spectrometry (LC-MS) quantification.[4][5][6] Their utility hinges on the core assumption that they exhibit identical chemical and physical behavior to the unlabeled analyte during extraction, chromatography, and ionization, thus compensating for variability.[6][7]

This guide provides a comprehensive overview of the experimental protocols and data considerations for assessing the stability of Rimonabant-d10 Hydrochloride. Such evaluation is a mandatory component of bioanalytical method validation to ensure the accuracy and reproducibility of pharmacokinetic and metabolic studies.[8][9]

In Vitro Stability Assessment

In vitro stability studies are designed to evaluate the degradation of a compound under various laboratory and storage conditions. For an internal standard, this ensures its integrity from sample collection through to final analysis.

A key aspect of method validation involves subjecting the analyte and internal standard to various conditions to identify potential stability issues.[8][10][11]

2.1.1 Bench-Top and Matrix Stability This protocol determines the stability of Rimonabant-d10 in a biological matrix (e.g., human plasma) under typical laboratory temperatures.

-

Objective: To assess degradation at room temperature and refrigerated conditions over time.

-

Procedure:

-

Spike a known concentration of Rimonabant-d10 into aliquots of the chosen biological matrix (e.g., human plasma).

-

Prepare two sets of samples: one to be stored at room temperature (20-25°C) and another at refrigerated temperature (4°C).

-

At predefined time points (e.g., 0, 4, 8, 24 hours), retrieve samples.

-

Terminate any potential enzymatic activity and precipitate proteins by adding a threefold to fourfold volume of cold acetonitrile.

-

Vortex the samples vigorously and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

-

The concentration at each time point is compared against the time 0 (T0) sample to calculate the percent remaining.

-

2.1.2 Freeze-Thaw Stability Biological samples are often subjected to multiple freeze-thaw cycles, which can affect analyte stability due to pH shifts and concentration gradients during the freezing process.[12][13][14]

-

Objective: To determine if repeated cycles of freezing and thawing affect the integrity of Rimonabant-d10.

-

Procedure:

-

Spike a known concentration of Rimonabant-d10 into matrix aliquots.

-

Freeze the samples completely at a specified temperature (e.g., -20°C or -80°C).

-

Thaw the samples unassisted at room temperature until completely liquid.[13] This constitutes one cycle.

-

Repeat for a specified number of cycles (typically three).

-

After the final cycle, process the samples alongside a T0 control (which has not undergone freeze-thaw) using the protein precipitation method described above.

-

Analyze by LC-MS/MS and compare concentrations to assess degradation.

-

2.1.3 Metabolic Stability in Liver Microsomes This assay is a primary screen to understand a compound's susceptibility to metabolism by hepatic enzymes, particularly the cytochrome P450 (CYP) family.[15][16][17] Rimonabant is known to be metabolized by CYP3A4.[1][18]

-

Objective: To determine the rate of metabolic degradation of Rimonabant-d10 and calculate its in vitro half-life (t½) and intrinsic clearance (CLint).[19]

-

Procedure:

-

Prepare an incubation mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).[16][17]

-

Add Rimonabant-d10 to the mixture at a final concentration (e.g., 1 µM).[15]

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding a cofactor solution, typically an NADPH-regenerating system.[15][16][17]

-

At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a cold stop solution (e.g., acetonitrile with an analytical internal standard) to terminate the reaction.[15][17]

-

Process the samples and analyze the remaining parent compound concentration by LC-MS/MS.

-

The elimination rate constant is determined from the slope of the natural log of the percent remaining versus time, which is then used to calculate the half-life.[17]

-

Quantitative data from stability experiments should be summarized for clarity. The following tables represent expected outcomes for a stable compound like Rimonabant-d10.

Table 1: Representative In Vitro Stability of Rimonabant-d10 in Human Plasma

| Stability Test | Storage Condition | Time Point | % Remaining (Mean ± SD) |

|---|---|---|---|

| Bench-Top | Room Temperature (~22°C) | 24 hours | 98.9 ± 1.5% |

| Refrigerated (4°C) | 72 hours | 99.5 ± 1.2% | |

| Freeze-Thaw | -80°C to Room Temp | 3 Cycles | 99.1 ± 1.8% |

| Long-Term | Frozen (-80°C) | 30 Days | 98.5 ± 2.1% |

Table 2: Representative Metabolic Stability of Rimonabant-d10 in Human Liver Microsomes (HLM)

| Time Point (min) | % Remaining (Mean ± SD) |

|---|---|

| 0 | 100.0 ± 0.0% |

| 5 | 94.3 ± 2.5% |

| 15 | 85.1 ± 3.1% |

| 30 | 72.8 ± 3.5% |

| 45 | 61.5 ± 4.0% |

| Calculated t½ (min) | ~55 |

| Calculated CLint (µL/min/mg) | ~12.6 |

Caption: General workflow for assessing the in vitro stability of Rimonabant-d10.

In Vivo Stability Assessment

For deuterated internal standards, in vivo stability primarily concerns the potential for back-exchange, where deuterium atoms are replaced by protons from the biological environment.[4] This can compromise the assay by converting the IS into the analyte, leading to an overestimation of the analyte's concentration.

3.1.1 Isotopic Exchange and Purity Check The stability of the deuterium label must be confirmed under biological conditions.

-

Objective: To ensure that Rimonabant-d10 does not lose its deuterium labels (back-exchange) or contain pre-existing non-deuterated Rimonabant.

-

Procedure:

-

Purity Check: Analyze a high-concentration solution of the Rimonabant-d10 standard. Monitor the mass transition for unlabeled Rimonabant (m/z 463→363) to ensure its signal is negligible (e.g., <0.1%) compared to the Rimonabant-d10 signal.

-

In-Matrix Stability: Incubate Rimonabant-d10 in control plasma from the study species at 37°C for an extended period (e.g., equivalent to the longest sample collection time point).

-

Process the sample and analyze for any increase in the signal for unlabeled Rimonabant.

-

In Vivo Check: Analyze pre-dose (blank) plasma samples from a pharmacokinetic study that have been processed with the Rimonabant-d10 internal standard. The absence of a significant peak at the retention time of Rimonabant confirms no back-exchange occurred during sample processing.

-

Table 3: Representative In Vivo Stability Assessment of Rimonabant-d10

| Assessment | Sample Type | Analyte Monitored | Result | Interpretation |

|---|---|---|---|---|

| Purity | High Conc. IS Solution | Rimonabant (d0) | Signal <0.1% of d10 | IS is free of unlabeled analyte. |

| Isotopic Exchange | Pre-dose plasma + IS | Rimonabant (d0) | Below Limit of Quantification | No back-exchange during sample prep. |

| Metabolic Stability | Post-dose plasma + IS | Rimonabant-d10 | Consistent IS Response | IS is stable during analysis. |

Rimonabant undergoes several key biotransformations in the liver.[1] Understanding these pathways is crucial as significant metabolic differences between the analyte and a deuterated IS (the "isotope effect") could affect quantification, although this is generally minimal with heavy atom isotopes.[20] The major pathways include oxidative dehydrogenation and hydroxylation.[1]

Caption: Major Phase I metabolic pathways of Rimonabant.[1]

Conclusion

Rimonabant-d10 Hydrochloride is expected to be a highly stable compound, suitable for use as an internal standard in demanding bioanalytical assays. Its stability is attributed to the robust chemical structure and the placement of deuterium atoms on the piperidinyl ring, a site not prone to chemical exchange.[4][21] The experimental frameworks detailed in this guide provide the necessary procedures for formally validating its stability. Rigorous assessment of bench-top, freeze-thaw, metabolic, and in vivo isotopic stability is a prerequisite for ensuring the generation of accurate, reliable, and reproducible bioanalytical data in any research or clinical setting.

References

- 1. Bioactivation pathways of the cannabinoid receptor 1 antagonist rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of a high-performance liquid chromatographic method for bioanalytical application with rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. captodayonline.com [captodayonline.com]

- 14. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. waters.com [waters.com]

- 21. hilarispublisher.com [hilarispublisher.com]

A Tale of Two Molecules: The Rise and Fall of Rimonabant and the Hypothetical Promise of its Deuterated Counterpart

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the historical context, mechanism of action, clinical development, and eventual withdrawal of the selective cannabinoid-1 (CB1) receptor antagonist, Rimonabant. It further delves into the theoretical potential of a deuterated analog of Rimonabant, a concept rooted in the principles of medicinal chemistry aimed at improving drug metabolism and safety profiles. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the scientific and clinical journey of this once-promising therapeutic agent.

The Historical Trajectory of Rimonabant: From Blockbuster Hopes to Market Withdrawal

Rimonabant, also known by its trade names Acomplia and Zimulti, was a first-in-class selective CB1 receptor blocker developed by the French pharmaceutical company Sanofi-Aventis (then Sanofi-Synthélabo).[1][2] The discovery of the endocannabinoid system and its role in regulating appetite and energy balance in the late 1980s and early 1990s paved the way for the development of compounds that could modulate this system for therapeutic benefit.[3] Rimonabant emerged as a promising candidate for the treatment of obesity and related metabolic disorders.

Initially developed as a research tool to investigate the endocannabinoid system, Rimonabant's potential as a therapeutic agent for obesity and smoking cessation quickly became apparent.[4] Extensive clinical trials, collectively known as the Rimonabant in Obesity (RIO) program, were conducted to evaluate its efficacy and safety in overweight and obese patients.[5][6]

The RIO program, which included the RIO-North America, RIO-Europe, RIO-Lipids, and RIO-Diabetes trials, demonstrated that Rimonabant, at a dose of 20 mg per day, led to statistically significant weight loss, a reduction in waist circumference, and improvements in several cardiometabolic risk factors, including increased HDL cholesterol and improved glycemic control.[1][5][7][8] These positive results led to the approval of Rimonabant in the European Union in 2006 for the treatment of obesity.[8]

However, post-marketing surveillance and further analysis of clinical trial data revealed a darker side to Rimonabant's effects. A significant and concerning increase in the incidence of psychiatric adverse events, including depression, anxiety, and suicidal ideation, was observed in patients taking the drug.[3][9] These severe psychiatric side effects ultimately led to the European Medicines Agency (EMA) recommending the suspension of Rimonabant's marketing authorization in 2008.[8] The US Food and Drug Administration (FDA) had previously voted against its approval in 2007 due to similar safety concerns.[8] Subsequently, Sanofi-Aventis voluntarily withdrew Rimonabant from all markets worldwide.[8]

Mechanism of Action: Targeting the Endocannabinoid System

Rimonabant exerts its pharmacological effects by acting as an inverse agonist at the cannabinoid-1 (CB1) receptor.[7] CB1 receptors are predominantly found in the central nervous system, particularly in areas involved in appetite regulation, reward, and mood, as well as in peripheral tissues such as adipose tissue, the liver, and skeletal muscle.[10]

The endocannabinoid system, comprising endocannabinoids (like anandamide and 2-arachidonoylglycerol), cannabinoid receptors (CB1 and CB2), and the enzymes responsible for their synthesis and degradation, plays a crucial role in maintaining energy homeostasis. Overactivation of the endocannabinoid system is associated with increased appetite, food intake, and fat storage.

By binding to the CB1 receptor, Rimonabant not only blocks the effects of endocannabinoids (antagonism) but also reduces the basal activity of the receptor (inverse agonism). This dual action leads to a decrease in appetite and food intake, contributing to weight loss. Furthermore, by acting on peripheral CB1 receptors, Rimonabant was shown to have beneficial effects on lipid and glucose metabolism that were partially independent of weight loss.[1]

Quantitative Insights from the RIO Clinical Trials

The Rimonabant in Obesity (RIO) program provided a wealth of data on the efficacy and safety of Rimonabant. The following tables summarize key quantitative findings from these pivotal trials.

Table 1: Efficacy of Rimonabant on Weight and Waist Circumference at 1 Year

| Trial | Treatment Group | Mean Weight Change (kg) | Mean Waist Circumference Change (cm) |

| RIO-North America | Placebo | -1.6 | -2.5 |

| Rimonabant 20 mg | -6.3 | -6.1 | |

| RIO-Europe | Placebo | -1.8 | -2.3 |

| Rimonabant 20 mg | -6.6 | -6.4 | |

| RIO-Lipids | Placebo | -1.5 | -2.0 |

| Rimonabant 20 mg | -6.9 | -6.5 | |

| RIO-Diabetes | Placebo | -1.4 | -1.9 |

| Rimonabant 20 mg | -5.3 | -5.2 |

Data compiled from multiple sources.[1][7][11][12][13]

Table 2: Effects of Rimonabant on Cardiometabolic Risk Factors at 1 Year

| Trial | Treatment Group | Change in HDL Cholesterol (%) | Change in Triglycerides (%) | Change in HbA1c (%) |

| RIO-North America | Placebo | +5.4 | +7.9 | N/A |

| Rimonabant 20 mg | +12.6 | -5.3 | N/A | |

| RIO-Lipids | Placebo | +4.9 | +1.7 | N/A |

| Rimonabant 20 mg | +12.4 | -13.0 | N/A | |

| RIO-Diabetes | Placebo | +5.7 | +1.0 | +0.1 |

| Rimonabant 20 mg | +10.2 | -11.6 | -0.6 |

Data compiled from multiple sources.[1][7][8][12][13]

Table 3: Incidence of Key Adverse Events Leading to Discontinuation (%)

| Adverse Event | Placebo | Rimonabant 20 mg |

| Depressive Disorders | 0.8 | 1.9 |

| Anxiety | 0.3 | 1.0 |

| Nausea | 0.1 | 1.4 |

| Dizziness | 0.2 | 0.8 |

Pooled data from the RIO program.[14]

Experimental Protocols: A Glimpse into the RIO Trials

The RIO studies were large-scale, randomized, double-blind, placebo-controlled trials. While specific details varied slightly between trials, the general methodology was consistent.

General Inclusion Criteria:

-

Adults aged 18-70 years.

-

Body Mass Index (BMI) ≥ 30 kg/m ² or > 27 kg/m ² with comorbidities such as hypertension or dyslipidemia.

-

For RIO-Diabetes, patients had a diagnosis of type 2 diabetes inadequately controlled with metformin or a sulfonylurea.[13]

General Exclusion Criteria:

-

History of major psychiatric disorders, including depression and anxiety.

-

Use of other weight-loss medications.

-

Uncontrolled medical conditions.

Intervention: After a 4-week single-blind placebo run-in period where all participants received a hypocaloric diet (typically a 600 kcal/day deficit from their calculated energy expenditure) and advice on physical activity, eligible patients were randomized to receive either placebo, Rimonabant 5 mg, or Rimonabant 20 mg once daily for 1 to 2 years.[12]

Outcome Measures:

-

Primary efficacy endpoint: Change in body weight from baseline.

-

Secondary efficacy endpoints: Changes in waist circumference, lipid profiles (HDL cholesterol, LDL cholesterol, triglycerides), glycemic parameters (fasting glucose, insulin, HbA1c in RIO-Diabetes), and the prevalence of metabolic syndrome.

-

Safety assessments: Monitoring of adverse events, vital signs, electrocardiograms, and laboratory parameters. Psychiatric side effects were a key area of safety monitoring.

The Deuterated Analog: A Hypothetical Path to a Safer Rimonabant

The downfall of Rimonabant due to its severe psychiatric side effects highlights a critical challenge in drug development: achieving therapeutic efficacy without unacceptable toxicity. One strategy that has gained traction in medicinal chemistry to address such challenges is the use of deuterium, a stable, non-radioactive isotope of hydrogen.